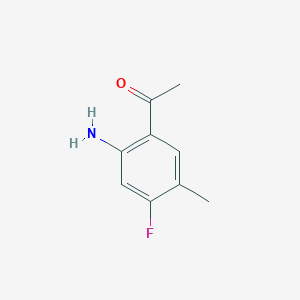

1-(2-Amino-4-fluoro-5-methylphenyl)ethan-1-one

Description

1-(2-Amino-4-fluoro-5-methylphenyl)ethan-1-one is an aromatic ketone derivative characterized by a phenyl ring substituted with an amino (-NH₂) group at position 2, a fluorine atom at position 4, and a methyl (-CH₃) group at position 4. Its molecular formula is C₉H₁₁FNO, with a molar mass of 168.19 g/mol. These groups influence reactivity, solubility, and bioactivity, making the compound a candidate for further study in drug discovery or materials science.

Properties

Molecular Formula |

C9H10FNO |

|---|---|

Molecular Weight |

167.18 g/mol |

IUPAC Name |

1-(2-amino-4-fluoro-5-methylphenyl)ethanone |

InChI |

InChI=1S/C9H10FNO/c1-5-3-7(6(2)12)9(11)4-8(5)10/h3-4H,11H2,1-2H3 |

InChI Key |

DQXYUWIFKDXPOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1F)N)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation and Functional Group Introduction

A common approach begins with 2-amino-5-fluorobenzoic acid or related substituted benzoic acids as precursors. The amino group is often introduced or protected early to direct subsequent substitutions.

Diazotization and Iodination : For example, 2-amino-5-fluorobenzoic acid can be diazotized in acidic aqueous media at low temperature (0–10 °C) using sodium nitrite, followed by treatment with potassium iodide to introduce an iodine substituent at the amino position, forming 5-fluoro-2-iodobenzoic acid. This step is carefully controlled to avoid side reactions and ensure high purity of the iodinated intermediate.

Purification : The iodinated benzoic acid is purified by dissolution in ethyl acetate and sequential washing with hydrochloric acid, sodium bisulfate, and saturated brine, followed by drying and solvent removal to yield a solid intermediate.

Conversion to Acyl Chloride and Ketone Formation

The iodinated benzoic acid is converted to the corresponding acyl chloride by reaction with thionyl chloride at 60 °C. The solvent is then evaporated, and the residue is dissolved in toluene for further use.

Friedel-Crafts Acylation Equivalent : The acyl chloride intermediate is reacted with diethyl malonate in the presence of magnesium chloride and triethylamine at controlled temperatures (5–10 °C). This step forms a β-ketoester intermediate, which upon hydrolysis and decarboxylation under acidic conditions (acetic acid, concentrated sulfuric acid, 100 °C) yields the desired acetophenone derivative.

The crude product is purified by silica gel chromatography (eluent: petroleum ether/ethyl acetate 8:1) to isolate 1-(5-fluoro-2-iodophenyl)ethan-1-one, a close analog to the target compound.

Amination and Fluorination Steps

The amino group at the 2-position can be introduced or retained from the starting material. In some methods, the amino group is protected during halogenation and acylation steps and deprotected later.

Fluorination at the 4-position is typically achieved by starting with fluorinated precursors or by electrophilic fluorination using reagents such as Selectfluor™ in the presence of suitable catalysts and solvents (e.g., acetonitrile) at moderate temperatures (40–60 °C).

The methyl group at the 5-position is generally introduced by starting from a methyl-substituted aromatic precursor or by selective methylation reactions.

Alternative Synthetic Routes

Condensation and Reduction : Another approach involves condensation of substituted acetophenones with amines (e.g., (S)-(-)-α-methylbenzylamine) under acidic catalysis, followed by hydrogenation over Pd/C to reduce imines to amines, yielding chiral amine derivatives. This method is exemplified in the preparation of related compounds such as (S)-(-)-1-(4-methoxyphenyl)ethylamine, which shares structural similarity with the target compound.

Use of Molecular Sieves and Controlled Reflux : The condensation reactions are often performed in toluene with p-toluenesulfonic acid as catalyst, using Dean-Stark apparatus to remove water azeotropically, ensuring high conversion and purity.

Data Table: Summary of Key Preparation Steps

Research Findings and Considerations

The diazotization-iodination sequence is critical for introducing halogen substituents without degrading the amino group, requiring precise temperature control and stoichiometry.

The Friedel-Crafts acylation equivalent using diethyl malonate and magnesium chloride provides a mild and selective route to the ethanone moiety, avoiding harsh Lewis acids that may affect sensitive substituents.

Hydrogenation steps for amine formation must be carefully controlled to prevent over-reduction or dehalogenation, with Pd/C catalysts commonly employed under mild conditions.

Electrophilic fluorination using Selectfluor™ is a modern, efficient method for introducing fluorine atoms into aromatic rings, offering regioselectivity and functional group tolerance.

Purification techniques such as silica gel chromatography and recrystallization from ethyl acetate are essential to obtain high-purity final products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-fluoro-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular structure can be represented as follows:

- IUPAC Name : 1-(2-Amino-4-fluoro-5-methylphenyl)ethan-1-one

- Molecular Formula : C10H12FNO

- Molecular Weight : 183.21 g/mol

This compound features an amine group and a ketone functional group that contribute to its reactivity and interaction with biological targets.

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic properties:

- Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. Studies have shown that these compounds can induce apoptosis in tumor cells, making them candidates for anticancer drug development .

- Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against certain bacterial strains. This characteristic is particularly relevant in the context of developing new antibiotics to combat resistant bacterial infections .

Neurological Research

The compound has been explored for its interactions with neurotransmitter systems:

- G Protein-Coupled Receptors (GPCRs) : As a potential allosteric modulator, it may influence GPCR signaling pathways, which are crucial in treating central nervous system disorders such as depression and anxiety . This application highlights the compound's relevance in neuropharmacology.

Material Science

In addition to biological applications, this compound is being studied for its properties in material science:

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific mechanical and thermal properties. Its ability to form stable bonds with other monomers can lead to materials suitable for various industrial applications .

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against specific bacteria | |

| GPCR Modulation | Potential treatment for CNS disorders |

Case Study 1: Antitumor Activity Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of this compound on human cancer cell lines. The results indicated a significant dose-dependent increase in apoptosis markers, suggesting its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Efficacy Investigation

Another investigation focused on the antimicrobial properties of this compound. Findings revealed that it exhibited significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus. This suggests a promising role in developing new antibiotics aimed at treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-fluoro-5-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and binding affinity. The ethanone moiety can participate in various chemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares substituent patterns, molecular properties, and synthesis methods of 1-(2-Amino-4-fluoro-5-methylphenyl)ethan-1-one with its analogs:

Key Observations :

- Fluorine atoms improve metabolic stability and lipophilicity, as seen in 1-(2-ethoxy-5-fluorophenyl)ethan-1-one .

- Synthetic Methods : Analogs like 1f () are synthesized via transition-metal catalysis (Ru), while others () use general procedures at 40°C. The target compound’s synthesis remains unexplored in the evidence.

- Physical Properties : Sulfanylidene-containing derivatives (e.g., 1f) exhibit higher melting points (~137°C) due to stronger intermolecular interactions .

Structural Analysis Techniques

- X-ray Crystallography : Thiadiazole-containing analogs () are characterized using bond-length and angle measurements, comparable to SHELX-refined structures (). The target compound’s structure could be elucidated similarly.

- Spectroscopy : NMR and IR () are standard for confirming acetyl group positioning and substituent identity.

Biological Activity

1-(2-Amino-4-fluoro-5-methylphenyl)ethan-1-one, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C9H10FNO

- Molecular Weight : 183.17 g/mol

- Physical Appearance : White crystalline solid

- Solubility : Limited in water; soluble in organic solvents such as ethanol and dimethylformamide

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. It modulates various biochemical pathways crucial for cellular functions. The compound's interaction with specific molecular targets suggests it may influence metabolic processes, making it a candidate for further pharmacological research .

Cytotoxic Effects

Several studies have evaluated the cytotoxic properties of this compound against various cancer cell lines. Notably, it has shown promising antiproliferative activity against A549 lung carcinoma cells and other peripheral cancers, including breast carcinoma (T47D) and colon carcinoma (HT-29). The mechanism of action appears to involve apoptosis induction through the activation of caspases .

Study on Antiproliferative Activity

In a study assessing the cytotoxic effects of this compound, researchers employed the MTT assay to evaluate its efficacy against several cancer cell lines. The results demonstrated significant growth inhibition, with IC50 values indicating strong activity against A549 cells (IC50 = 0.42 µg/mL) and lesser activity against normal fibroblast cells, suggesting a selective cytotoxic effect .

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 (Lung) | 0.42 |

| T47D (Breast) | 0.55 |

| HT-29 (Colon) | 0.60 |

| Normal Fibroblasts | >10 |

The mechanism underlying the cytotoxic effects involves the compound's ability to interfere with tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division. This was evidenced by docking studies that revealed binding interactions with key residues in the colchicine-binding site of tubulin .

Interaction Studies

Detailed interaction studies have been conducted to elucidate the molecular mechanisms by which this compound exerts its biological effects. These studies indicate that the compound may stabilize specific proteins involved in cell cycle regulation, leading to altered gene expression patterns associated with apoptosis and cell proliferation.

Pharmacokinetics and Drug-Likeness

Pharmacokinetic studies have suggested favorable properties for drug development, including moderate lipophilicity and plasma protein binding characteristics that could enhance bioavailability .

| Property | Value |

|---|---|

| Log D (pH 7.4) | 1.2 |

| Plasma Protein Binding (%) | 85% |

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Amino-4-fluoro-5-methylphenyl)ethan-1-one, and what critical parameters influence yield?

Methodological Answer:

- Friedel-Crafts Acylation : Introduce the ethanone group to a substituted benzene ring. Use Lewis acids (e.g., AlCl₃) as catalysts under anhydrous conditions.

- Fluorination and Amination : Post-acylation, employ electrophilic fluorination (e.g., Selectfluor®) and nucleophilic amination (e.g., NH₃/NaBH₄) with careful control of reaction temperature (0–25°C) to avoid side reactions.

- Critical Parameters :

- Protecting Groups : Protect the amino group during fluorination to prevent undesired side reactions.

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for amination to enhance nucleophilicity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures purity. Yield optimization requires stoichiometric control of fluorinating/aminating agents .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for aerosol prevention.

- Toxicity Mitigation :

- Acute Toxicity (H302, H312, H332) : Avoid inhalation/skin contact; use respirators if ventilation is inadequate.

- First Aid : For skin contact, wash with soap/water for 15 minutes. For ingestion, rinse mouth and seek medical attention .

- Storage : Store in sealed containers at 2–8°C, away from oxidizers.

Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR :

- Amino Group : Broad singlet at δ 3.5–5.0 ppm (exchangeable proton).

- Fluorine Coupling : ¹⁹F NMR peak at ~-110 ppm (para-fluorine); splitting patterns in ¹H NMR indicate substituent positions.

- IR Spectroscopy : Stretch frequencies for ketone (C=O, ~1700 cm⁻¹) and aromatic C-F (1220–1150 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 181.1 (exact mass) with fragmentation patterns for the ethanone group .

Advanced Research Questions

Q. How can regioselective challenges during fluorination/amination of this compound be addressed?

Methodological Answer:

- Directing Groups : Install a nitro group (-NO₂) para to the ethanone to direct fluorination/amination. Reduce to -NH₂ post-fluorination.

- Metal Catalysts : Use Pd/Cu-mediated C-H activation for selective fluorination at the 4-position.

- Stepwise Synthesis : Separate fluorination and amination steps to avoid competing reactions. Validate regiochemistry via NOE NMR or X-ray crystallography .

Q. What strategies optimize crystallographic refinement of this compound using SHELXL, particularly for disordered structures?

Methodological Answer:

- Disorder Modeling : Split atomic positions (PART command) and apply geometric restraints (e.g., SIMU, DELU) to overlapping atoms.

- Twinning Detection : Use the TWIN/BASF commands in SHELXL for data with >2% twin fraction.

- Validation Tools : Check R-factor convergence (Δ < 0.05) and ADDSYM for missed symmetry .

Q. How should conflicting toxicity data (e.g., acute toxicity classifications) for this compound be resolved?

Methodological Answer:

- Data Reconciliation : Compare SDS from multiple suppliers (e.g., Key Organics vs. Combi-Blocks) and prioritize GHS-aligned classifications.

- In Silico Tools : Use QSAR models (e.g., OECD Toolbox) to predict LD50 values.

- Experimental Validation : Conduct acute toxicity assays (OECD 423) on rodents for oral/skin exposure .

Q. What chromatographic methods ensure high purity of this compound, and how are impurities characterized?

Methodological Answer:

- HPLC Conditions :

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of acetonitrile/0.1% TFA in water.

- Detection : UV at 254 nm.

- Impurity Profiling : LC-MS identifies byproducts (e.g., de-aminated or over-fluorinated derivatives). Compare retention times with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.